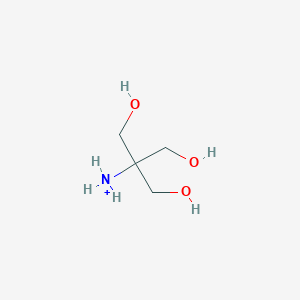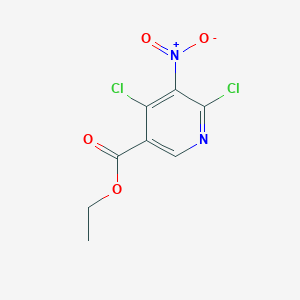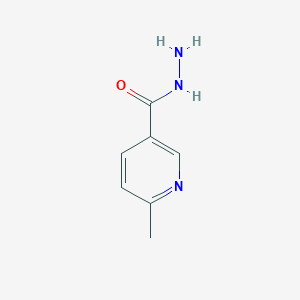
2-Amino-2-hydroxymethyl-propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-hydroxymethyl-propane-1,3-diol, also known as Tris, is a widely used buffer in scientific research. It is a zwitterionic molecule with a pKa of 8.1, making it an effective buffer in the physiological pH range. Tris is commonly used in biochemistry, molecular biology, and cell biology experiments due to its stability, low cost, and compatibility with a wide range of biomolecules.
Aplicaciones Científicas De Investigación
Buffering Agent in Biological Systems
2-Amino-2-hydroxymethyl-propane-1,3-diol, also known as Tris or tris(hydroxymethyl)aminomethane, is widely used as a buffer in biological systems. It is appreciated for its stability, non-reactivity, and compatibility with proteins and biomolecules, making it a common choice in biochemical studies. Tris has been found to interact with transition metals like Cu(II), forming complexes that could affect interactions with biomolecules (Nagaj et al., 2013). The compound is non-toxic and also finds applications in medicine.
In Organic Synthesis
2-Amino-2-hydroxymethyl-propane-1,3-diol is used in organic synthesis. For example, it serves as a raw material in the synthesis of Schiff bases, which are integral to various chemical reactions and have applications in analytical chemistry. The synthesis of such compounds often involves 2-amino-2-hydroxymethyl-propane-1,3-diol as a starting material, demonstrating its versatility in chemical synthesis (Xu Yong-hong, 2008).
Analytical and Spectroscopic Applications
This compound is also significant in analytical and spectroscopic studies. For instance, its interaction with Eu(III) ions has been studied through luminescence spectroscopy, revealing insights into the binding mechanisms of lanthanide ions with biomolecules (Pfefferlé & Bünzli, 1989). Such studies are critical for understanding the complex interactions in biological systems and for developing new analytical methods.
Crystallography and Material Science
2-Amino-2-hydroxymethyl-propane-1,3-diol has applications in crystallography and material science. Research into the crystallography and thermodynamics of orientationally disordered phases in two-component systems involving this compound helps in understanding intermolecular interactions and the properties of mixed crystals (Salud et al., 1997).
Propiedades
Número CAS |
121351-02-8 |
|---|---|
Nombre del producto |
2-Amino-2-hydroxymethyl-propane-1,3-diol |
Fórmula molecular |
C4H12NO3+ |
Peso molecular |
122.14 g/mol |
Nombre IUPAC |
[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium |
InChI |
InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2/p+1 |
Clave InChI |
LENZDBCJOHFCAS-UHFFFAOYSA-O |
SMILES |
C(C(CO)(CO)[NH3+])O |
SMILES canónico |
C(C(CO)(CO)[NH3+])O |
Sinónimos |
Fluorodaunorubicine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)










